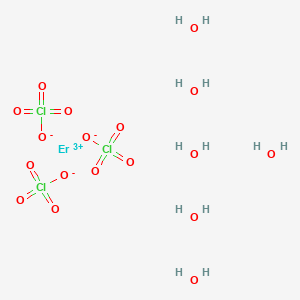

Erbium(III) perchlorate hexahydrate

Description

Properties

IUPAC Name |

erbium(3+);triperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Er.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRNHNTYRRYOCR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3ErH12O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601890 | |

| Record name | Erbium perchlorate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14692-15-0 | |

| Record name | Erbium perchlorate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Crystal Structure Analysis of Erbium(III) Perchlorate Hexahydrate

This guide provides a comprehensive overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of erbium(III) perchlorate hexahydrate, Er(ClO₄)₃·6H₂O. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural determination. While a definitive crystal structure for this specific compound is not widely available in open crystallographic databases, this guide will navigate the process from synthesis to structural interpretation, drawing upon established principles and data from analogous lanthanide complexes.

Introduction: The Significance of Lanthanide Coordination Chemistry

Lanthanide complexes are at the forefront of materials science and biomedical research due to their unique luminescent and magnetic properties.[1] Erbium(III), in particular, is renowned for its applications in fiber optic communications, lasers, and as a dopant in various materials. The precise three-dimensional arrangement of atoms within a crystal lattice dictates these properties. Therefore, single-crystal X-ray diffraction stands as the definitive technique for elucidating these structures, providing unparalleled insight into bond lengths, angles, and coordination environments.[2][3]

The choice of erbium(III) perchlorate hexahydrate as a subject of study is deliberate. The perchlorate anion (ClO₄⁻) is known for its low coordinating ability, meaning it is less likely to directly bond to the metal center.[4] This allows for an unobstructed view of the interaction between the erbium cation and the surrounding water molecules, providing a model system for understanding the hydration sphere of trivalent lanthanides.

Synthesis and Crystallization of Erbium(III) Perchlorate Hexahydrate

The foundation of a successful crystal structure analysis lies in the synthesis of high-quality single crystals. For lanthanide perchlorate hexahydrates, a common and reliable method involves the reaction of the corresponding lanthanide oxide with perchloric acid.[5]

Experimental Protocol: Synthesis and Crystal Growth

-

Reaction Setup: In a well-ventilated fume hood, a stoichiometric amount of erbium(III) oxide (Er₂O₃) is cautiously added in small portions to a dilute solution of perchloric acid (HClO₄). The reaction is exothermic and should be performed with appropriate personal protective equipment.

-

Dissolution: The mixture is gently heated and stirred until the erbium oxide is completely dissolved, resulting in a clear, pink solution characteristic of the hydrated erbium(III) ion.

-

Crystallization: The resulting solution is filtered to remove any particulates and then allowed to slowly evaporate at room temperature. This slow evaporation method is crucial for the growth of large, well-defined single crystals suitable for diffraction experiments. The beaker should be loosely covered to prevent rapid solvent loss and contamination.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully isolated from the mother liquor. Due to the hygroscopic nature of the compound, the crystals should be handled quickly and stored in a desiccator or under an inert atmosphere.

Single-Crystal X-ray Diffraction Analysis: A Self-Validating Workflow

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement in a crystalline solid.[3] The workflow from data collection to a refined crystal structure is a self-validating system, with numerous checks and balances to ensure the accuracy of the final model.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[6] The positions and intensities of the diffracted X-rays are recorded by a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process minimizes the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using software tools like CheckCIF, which is provided by the International Union of Crystallography. This step is crucial for identifying any potential issues with the crystal structure model and ensuring its quality before deposition in a database like the Cambridge Structural Database (CSD).[7][8][9]

Anticipated Structural Features of Erbium(III) Perchlorate Hexahydrate

Based on the known coordination chemistry of erbium(III) and related lanthanide hydrates, we can anticipate several key structural features for Er(ClO₄)₃·6H₂O.

Coordination Environment of Erbium(III)

The Er³⁺ ion is expected to have a high coordination number, likely 8 or 9.[10] In many hydrated erbium salts, the primary coordination sphere is composed entirely of water molecules. For instance, in erbium(III) chloride hexahydrate, the erbium ion is coordinated to six water molecules and two chloride ions, forming an [Er(H₂O)₆Cl₂]⁺ complex.[1][11] Given the weakly coordinating nature of the perchlorate ion, it is highly probable that in erbium(III) perchlorate hexahydrate, the erbium ion is coordinated solely to water molecules, forming a cationic aqua complex such as [Er(H₂O)₈]³⁺ or [Er(H₂O)₉]³⁺. The geometry of an eight-coordinate complex is often a square antiprism or a dodecahedron, while a nine-coordinate complex typically adopts a tricapped trigonal prismatic geometry.

Role of Perchlorate Anions and Hydrogen Bonding

The perchlorate anions are expected to be located in the crystal lattice as counter-ions, balancing the positive charge of the erbium aqua complex. They are not anticipated to be directly coordinated to the erbium ion. An extensive network of hydrogen bonds is expected between the coordinated water molecules and the oxygen atoms of the perchlorate anions, as well as potentially with any non-coordinated water molecules of crystallization. This hydrogen-bonding network plays a crucial role in stabilizing the overall crystal structure.

Anticipated Crystallographic Data

The following table summarizes the expected range of key crystallographic parameters for erbium(III) perchlorate hexahydrate, based on data from similar hydrated lanthanide complexes.

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) | Defines the symmetry elements within the unit cell. |

| Er-O Bond Lengths (Å) | 2.30 - 2.50 Å | Provides information on the strength and nature of the coordination bonds.[12] |

| Coordination Number of Er³⁺ | 8 or 9 | A key feature of lanthanide chemistry, influenced by the size of the cation and the nature of the ligands. |

| O-H···O Hydrogen Bonds (Å) | 2.7 - 3.0 Å | Indicates the strength of the hydrogen bonds that stabilize the crystal packing. |

Data Interpretation and Deposition

Upon successful refinement, the resulting crystallographic information file (CIF) contains a wealth of data. This includes the precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters. This information allows for a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing.

For the advancement of science, it is crucial to deposit the final, validated crystal structure in a public repository such as the Cambridge Structural Database (CSD).[13] This ensures that the data is preserved, curated, and made available to the global scientific community for further research and analysis.

Conclusion

The crystal structure analysis of erbium(III) perchlorate hexahydrate, while not yet publicly documented, provides an excellent case study for the application of single-crystal X-ray diffraction in the characterization of novel materials. By following a robust and self-validating experimental workflow, from synthesis and crystallization to data collection and structure refinement, researchers can obtain a precise and reliable model of the atomic arrangement. The anticipated structure, featuring a hydrated erbium cation and an extensive hydrogen-bonding network, would provide valuable insights into the fundamental coordination chemistry of the heavier lanthanides. This knowledge is essential for the rational design of new materials with tailored optical and magnetic properties for a wide range of applications, from telecommunications to drug development.

References

-

Peng, T., et al. (n.d.). PREPARATION, STRUCTURE AND PROPERTIES OF A NOVEL ONE-DIMENSIONAL ERBIUM (III) COMPLEX. Retrieved from [Link]

-

Wikipedia. (n.d.). Erbium(III) chloride. Retrieved from [Link]

-

Khafizov, A. R., et al. (2024). Coordination compounds of indium, gadolinium, and erbium nitrates with low urea content. Russian Journal of General Chemistry, 94(1), 1-8. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Mason, S. E., et al. (2015). Erbium(III) Coordination at the Surface of an Aqueous Electrolyte. The Journal of Physical Chemistry C, 119(30), 17213-17220. Retrieved from [Link]

-

Serre, C., et al. (2006). Synthesis, Crystal Structure, and Porosity Estimation of Hydrated Erbium Terephthalate Coordination Polymers. Inorganic Chemistry, 45(14), 5638-5644. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

American Elements. (n.d.). Lanthanum(III) Perchlorate Hexahydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Single-Crystal X-Ray Crystallography. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). Structure and properties of some lanthanoid(III) perchlorates with the cryptand 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane. Retrieved from [Link]

-

Chemister.ru. (n.d.). lanthanum perchlorate hexahydrate. Retrieved from [Link]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

CCDC. (n.d.). Erbium. Retrieved from [Link]

-

Chemistry World. (n.d.). CCDC. Retrieved from [Link]

-

CrystEngComm. (n.d.). In situ variable-temperature single crystal X-ray diffraction studies.... Retrieved from [Link]

-

WebElements. (n.d.). Erbium » crystal structures. Retrieved from [Link]

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

MDPI. (2024, May 11). Synthesis, Crystal Structure, and Optical and Magnetic Properties of the New Quaternary Erbium Telluride EuErCuTe 3 : Experiment and Calculation. Retrieved from [Link]

-

MDPI. (2010, July 9). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Retrieved from [Link]

Sources

- 1. Erbium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. pulstec.net [pulstec.net]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. americanelements.com [americanelements.com]

- 5. LANTHANUM PERCHLORATE | 14017-46-0 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. Coordination compounds of indium, gadolinium, and erbium nitrates with low urea content | Savinkina | Fine Chemical Technologies [finechem-mirea.ru]

- 11. Erbium - Wikipedia [en.wikipedia.org]

- 12. Erbium(III) Coordination at the Surface of an Aqueous Electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

Thermodynamic Profiling and Calorimetric Analysis of Erbium(III) Perchlorate Hexahydrate

Executive Summary

Erbium(III) perchlorate hexahydrate ( Er(ClO4)3⋅6H2O ) is a highly reactive, inorganic lanthanide salt with a molecular weight of 573.69 g/mol [1]. In advanced materials science, it serves as a critical metal precursor for the high-throughput synthesis of nanoparticles via scanning probe block copolymer lithography (SPBCL)[1]. In nuclear technology, its high neutron-absorption cross-section makes it invaluable for the production of control rods[1].

However, as a strong oxidizing agent, the compound presents significant handling challenges. Accurate thermodynamic profiling—specifically the determination of its heat capacity ( Cp ), standard enthalpy of formation ( ΔfHmθ ), and aqueous interaction parameters—is essential for predicting phase stability, optimizing synthesis conditions, and mitigating thermal runaway risks during manufacturing. This whitepaper provides an authoritative guide to the thermodynamic characterization of Er(ClO4)3⋅6H2O and its aqueous solutions.

Physicochemical and Thermodynamic Profile

The thermodynamic behavior of high-valence (3:1) electrolytes like erbium perchlorate deviates significantly from ideality, even at low concentrations. To accurately model the apparent molar heat capacities and apparent molar volumes of Er(ClO4)3(aq) , researchers utilize Pitzer's ion-interaction equations combined with the revised Helgeson–Kirkham–Flowers (HKF) model[2].

Aqueous Solution Thermodynamics

In aqueous environments, the strong electrostatic interactions between the Er3+ cation and ClO4− anions require robust modeling. Measurements taken via Picker flow microcalorimetry and vibrating tube densimetry across a temperature range of 283.2 K to 328.2 K and molalities from ~0.05 to 0.7 mol·kg⁻¹ demonstrate that the standard partial molar heat capacities ( Cp,2∘ ) are highly temperature-dependent[2]. The Pitzer equations account for short-range ion-ion interactions that standard Debye-Hückel theory fails to capture, allowing for the precise derivation of excess thermodynamic properties[2].

Solid-State Enthalpy and Phase Transitions

For solid-state erbium perchlorate and its coordinated complexes (e.g., glycine or alanine derivatives), standard enthalpies of formation are determined using precision isoperibol solution-reaction calorimetry[3]. These complexes often exhibit distinct solid-solid phase transitions before thermal decomposition, driven by the rearrangement of the hexahydrate coordination sphere[3].

Table 1: Summary of Physicochemical and Thermodynamic Parameters

| Parameter | Value / Description | Analytical Method |

| Molecular Formula | Er(ClO4)3⋅6H2O | Elemental Analysis |

| Molecular Weight | 573.69 g/mol | Mass Spectrometry |

| Solubility | Miscible in H2O | Gravimetric |

| Aqueous Heat Capacity ( Cp,2∘ ) | Temperature-dependent (283–328 K) | Picker Flow Microcalorimetry[2] |

| Hazard Classification | H272 (Oxidizer), H315, H319, H335 | GHS Standards[1][4] |

Experimental Workflows & Methodologies

To ensure scientific integrity, thermodynamic data must be derived from self-validating experimental systems. Below are the field-proven protocols for extracting the thermodynamic properties of erbium perchlorate systems.

Protocol I: Determination of Enthalpy of Formation via Isoperibol Calorimetry

Causality & Self-Validation: Isoperibol calorimetry utilizes a constant-temperature jacket to precisely measure the heat of dissolution. Because the system is not perfectly adiabatic, heat exchange occurs between the reaction vessel and the jacket. We calculate the thermal leakage modulus to correct for this exchange. To self-validate the system's accuracy before analyzing the erbium sample, we measure the dissolution enthalpy of Potassium Chloride (KCl). If the KCl ΔsolH deviates by more than ±0.3% from the standard literature value (17,536 J·mol⁻¹ at 298.15 K), the system must be recalibrated[5].

Step-by-Step Methodology:

-

System Calibration (Self-Validation):

-

Dissolve a precisely weighed standard of high-purity KCl in 100 mL of double-distilled water at 298.15 K.

-

Record the temperature change ( ΔT ) and calculate the energy equivalent of the calorimeter. Verify that the time constant is optimal (typically ~2.9 s)[5].

-

-

Sample Preparation:

-

Seal an exact mass (e.g., ~0.05 mol) of anhydrous or hexahydrate Er(ClO4)3 in a fragile glass ampoule to prevent premature moisture absorption.

-

-

Thermal Equilibration:

-

Submerge the ampoule in the calorimetric vessel containing the solvent (e.g., 2 mol·L⁻¹ HCl or double-distilled water).

-

Monitor the baseline temperature until the drift is strictly linear and <0.001 K/min.

-

-

Reaction Initiation:

-

Mechanically break the ampoule to initiate dissolution.

-

Continuously log the temperature rise/fall using a high-precision thermistor (accuracy ±0.0001 K) until a new linear thermal drift is established[5].

-

-

Data Reduction:

-

Apply the thermal leakage modulus correction to the raw ΔT .

-

Calculate the standard molar enthalpy of formation ( ΔfHmθ ) using a designed Hess's Law thermochemical cycle based on the dissolution enthalpies of the reactants and products[5].

-

Workflow for isoperibol solution-reaction calorimetry.

Protocol II: Aqueous Modeling via Pitzer Equations

Causality & Self-Validation: When dealing with 3:1 electrolytes like Er(ClO4)3 , standard activity models fail at higher concentrations due to ion pairing and solvent structuring. The Pitzer model introduces virial coefficients to account for these specific short-range interactions. The validity of the model is continuously checked by ensuring the calculated apparent molar volumes ( Vϕ ) and heat capacities ( Cp,ϕ ) converge with the infinite-dilution standard partial molar properties ( V2∘ and Cp,2∘ )[2].

Step-by-Step Methodology:

-

Microcalorimetry:

-

Inject Er(ClO4)3(aq) at varying molalities (0.05 to 0.7 mol·kg⁻¹) into a Picker flow microcalorimeter.

-

Measure the volumetric heat capacity relative to pure water across multiple isotherms (283.2 K to 328.2 K)[2].

-

-

Densimetry:

-

Simultaneously pass the solutions through a vibrating tube densimeter to determine solution density, allowing for the conversion of volumetric heat capacities to apparent molar heat capacities.

-

-

Pitzer Integration:

-

Fit the experimental data to the Pitzer ion-interaction equations. Extract the temperature-dependent binary interaction parameters ( β(0) , β(1) ) and the observable standard partial molar properties.

-

-

HKF Modeling:

-

Apply the revised Helgeson–Kirkham–Flowers (HKF) model to represent the temperature dependence of the standard partial molar properties, modifying the non-electrostatic heat capacity function to optimize the fit for heavy lanthanides[2].

-

Thermodynamic modeling of aqueous Er(ClO4)3 using Pitzer equations.

Safety and Handling Directives

Erbium(III) perchlorate hexahydrate is classified with the signal word "Danger" [1]. As a perchlorate salt, it is a potent oxidizing agent.

-

Reactivity: Mixtures of Er(ClO4)3⋅6H2O with organic compounds or reducing agents are highly reactive and may intensify fire (H272)[1][4].

-

Toxicity: It causes severe skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][4].

-

Storage: Must be stored in tightly sealed polypropylene or glass containers, strictly isolated from combustible materials, organic solvents, and strong reducing agents[1].

References

-

American Elements. "Erbium Perchlorate Hexahydrate - American Elements". American Elements.[Link]

-

Xiao, C., & Tremaine, P. R. "Modeling Heat Capacities of High Valence-Type Electrolyte Solutions with Pitzer's Equations". ResearchGate. [Link]

-

Wei, L., et al. "Low-Temperature Heat Capacity and Enthalpy of Formation of6·5H2O". ResearchGate.[Link]

-

ACS Publications. "Determination of Standard Molar Enthalpy of Formation for the Coordination Compound by an Isoperibol Solution−Reaction Calorimeter". Journal of Chemical & Engineering Data. [Link]

Sources

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Erbium(III) Perchlorate Hexahydrate

Abstract

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of erbium(III) perchlorate hexahydrate, Er(ClO₄)₃ · 6H₂O. As a model system for the erbium(III) aquo ion, this compound offers a unique window into the fundamental photophysical properties of the Er³⁺ cation. This document delves into the theoretical underpinnings of its characteristic 4f-4f electronic transitions, provides a detailed, field-proven experimental protocol for spectral acquisition, and offers an in-depth analysis of the resulting spectrum. Emphasis is placed on the causality behind methodological choices and the interpretation of key spectral features, including the highly sensitive "hypersensitive" transitions. This guide is intended for researchers, chemists, and materials scientists engaged in lanthanide chemistry, spectroscopy, and the development of novel photonic and biomedical materials.

Introduction: The Significance of Erbium(III) Spectroscopy

The erbium(III) ion (Er³⁺) holds a position of considerable importance in modern technology and research, primarily due to its unique and well-defined electronic transitions within its 4f electron shell.[1][2] These transitions give rise to sharp, line-like absorption and emission spectra, with a particularly notable emission band in the near-infrared (NIR) region around 1.5 µm. This wavelength coincides with the low-loss window of silica-based optical fibers, making erbium-doped materials indispensable for telecommunications and optical amplification.[2][3]

However, the direct excitation of the Er³⁺ ion is inefficient because its intra-configurational 4f-4f transitions are parity-forbidden (Laporte-forbidden), resulting in very low absorption cross-sections.[2][4] Understanding the nuances of these absorption bands is critical for designing efficient sensitization strategies, where energy is absorbed by a surrounding molecule (a "ligand" or "antenna") and transferred to the Er³⁺ ion.

Erbium(III) perchlorate hexahydrate serves as an exceptional model compound for these fundamental studies. The perchlorate anion (ClO₄⁻) is known for its extremely weak coordinating ability, and in an aqueous solution, it does not significantly perturb the primary hydration sphere of the Er³⁺ ion.[5] Therefore, the spectrum of aqueous erbium(III) perchlorate is essentially that of the erbium(III) aquo ion, [Er(H₂O)ₙ]³⁺, providing a foundational benchmark for investigating the influence of more complex ligand environments.

Theoretical Framework: The Origin of the Er³⁺ Absorption Spectrum

The 4f¹¹ Electronic Configuration and f-f Transitions

The characteristic absorption spectrum of the Er³⁺ ion originates from its [Xe]4f¹¹ electronic configuration.[1] The absorption bands observed in the UV-Vis-NIR regions correspond to transitions of electrons between the various energy levels (J-states) of this 4f¹¹ manifold. Because these transitions occur within the same electron shell (f → f), they are Laporte-forbidden by electric dipole selection rules, which require a change in parity.[4][6]

This forbidden nature is the reason why lanthanide absorption bands are characteristically sharp (resembling atomic lines) and weak, with molar absorptivity (ε) values typically less than 10 M⁻¹cm⁻¹. The 4f electrons are well-shielded from the external environment by the filled 5s and 5p orbitals, minimizing vibronic coupling and spectral broadening.

The Role of the Ligand Field and Judd-Ofelt Theory

If f-f transitions were strictly forbidden, no absorption would be observed. However, the local environment around the Er³⁺ ion—in this case, the coordinating water molecules—creates a non-centrosymmetric ligand field. This field perturbs the electronic orbitals of the ion, mixing a small amount of opposite-parity character (e.g., from 4f¹⁰5d¹ configurations) into the 4f¹¹ wavefunctions.[6] This "breaks" the parity selection rule and allows the transitions to occur with low probability.

The intensities of these induced electric dipole transitions are quantitatively described by the Judd-Ofelt theory .[6][7][8] This cornerstone of lanthanide spectroscopy models the observed oscillator strengths of the absorption bands using three phenomenological intensity parameters: Ω₂, Ω₄, and Ω₆ .[9] These parameters encapsulate the influence of the host environment on the transition probabilities.

Hypersensitive Transitions: A Probe of the Coordination Sphere

Among the various f-f transitions, a select few exhibit an unusually high sensitivity to subtle changes in the local coordination environment. These are termed hypersensitive transitions .[10][11] For Er³⁺, the two most prominent hypersensitive transitions are:

-

⁴I₁₅/₂ → ²H₁₁/₂ (around 521 nm)

-

⁴I₁₅/₂ → ⁴G₁₁/₂ (around 379 nm)

These transitions often display significantly higher molar absorptivity than other f-f bands and their intensities are strongly correlated with the Judd-Ofelt parameter Ω₂ .[12][13] A large Ω₂ value is indicative of a highly asymmetric and covalent coordination environment.[14] Consequently, monitoring the intensity of these hypersensitive bands provides a powerful spectroscopic tool for studying complexation, solvent interactions, and the symmetry of the ligand field around the Er³⁺ ion.[12]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol describes a validated method for obtaining a high-quality UV-Vis absorption spectrum of erbium(III) perchlorate hexahydrate. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Materials and Instrumentation

-

Analyte: Erbium(III) perchlorate hexahydrate, Er(ClO₄)₃ · 6H₂O (Reagent Grade or higher)[15][16]

-

Solvent: 0.01 M Perchloric Acid (HClO₄) in deionized water (18.2 MΩ·cm).

-

Causality: Using a dilute solution of the non-complexing perchlorate acid as the solvent is crucial. It maintains a constant ionic strength and, more importantly, suppresses the hydrolysis of the Er³⁺ ion (i.e., the formation of [Er(OH)(H₂O)ₙ]²⁺).[17] Hydrolysis would introduce new chemical species with a different absorption spectrum, leading to erroneous results.

-

-

Instrumentation: A research-grade, double-beam UV-Vis-NIR spectrophotometer.

-

Cuvettes: A matched pair of 1.00 cm path length quartz cuvettes.

-

Causality: Quartz is required for measurements below ~350 nm. Using a matched pair ensures that any absorbance differences between the sample and reference cuvettes are negligible.

-

Experimental Workflow Diagram

Caption: Workflow for the preparation and spectroscopic analysis of Erbium(III) Perchlorate.

Step-by-Step Methodology

-

Solution Preparation:

-

Accurately weigh a sufficient mass of Er(ClO₄)₃ · 6H₂O to prepare a stock solution of ~0.1 M concentration.

-

Quantitatively transfer the solid to a Class A volumetric flask. Dissolve and dilute to the mark using the 0.01 M HClO₄ solvent.

-

Prepare a working solution (e.g., 20 mM) by volumetric dilution of the stock solution. The optimal concentration should yield a maximum absorbance between 0.5 and 1.0 for the most intense peaks to ensure a high signal-to-noise ratio.

-

-

Instrument Setup and Calibration:

-

Power on the spectrophotometer and allow the lamps to stabilize for at least 30 minutes.

-

Verify the wavelength accuracy of the instrument using a certified reference material. Erbium perchlorate solutions are themselves often used as calibration standards due to their sharp, well-documented peaks.[18]

-

Set the instrument parameters. Recommended starting parameters are:

-

-

Spectral Acquisition:

-

Fill both the sample and reference cuvettes with the 0.01 M HClO₄ solvent. Place them in the spectrophotometer.

-

Perform a baseline correction (autozero) across the entire scan range. This digitally subtracts the spectral contributions of the solvent and cuvettes.

-

Empty the sample cuvette, rinse it with a small amount of the Er³⁺ working solution, and then fill it with the working solution.

-

Place the sample cuvette back into the sample holder and acquire the absorption spectrum.

-

Results and Interpretation

The resulting UV-Vis spectrum of an aqueous solution of erbium(III) perchlorate is characterized by a series of sharp, low-intensity absorption bands. Each band corresponds to an electronic transition from the ⁴I₁₅/₂ ground state to a higher-energy excited state.

Key Absorption Bands and Electronic Transitions

The table below summarizes the principal absorption bands observed for the Er³⁺ aquo ion in the 360-680 nm range.

| Peak Position (λ_max, nm) | Electronic Transition (from ⁴I₁₅/₂) | Notes |

| ~366 | ⁴I₁₅/₂ → ⁴D₇/₂ | - |

| ~379 | ⁴I₁₅/₂ → ⁴G₁₁/₂ | Hypersensitive |

| ~407 | ⁴I₁₅/₂ → ²G₉/₂ | - |

| ~442 | ⁴I₁₅/₂ → ⁴F₃/₂, ⁴F₅/₂ | Overlapping transitions |

| ~451 | ⁴I₁₅/₂ → ⁴F₇/₂ | - |

| ~488 | ⁴I₁₅/₂ → ⁴F₇/₂ | Often used for analysis[19] |

| ~521 | ⁴I₁₅/₂ → ²H₁₁/₂ | Hypersensitive , most intense visible band[1][20] |

| ~542 | ⁴I₁₅/₂ → ⁴S₃/₂ | - |

| ~653 | ⁴I₁₅/₂ → ⁴F₉/₂ | - |

(Note: Exact peak positions may vary slightly depending on concentration, solvent, and instrumental resolution.)

Energy Level and Transition Diagram

The following diagram illustrates the origin of the most prominent absorption bands from the ground state of the Er³⁺ ion.

Caption: Simplified energy level diagram for Er³⁺ showing key UV-Vis absorption transitions.

Analysis of Hypersensitive Bands

In the spectrum of Er(ClO₄)₃, the transitions to the ²H₁₁/₂ (~521 nm) and ⁴G₁₁/₂ (~379 nm) states are conspicuously more intense than the others. This is the hallmark of their hypersensitive nature. For the simple aquo ion, the symmetry of the [Er(H₂O)ₙ]³⁺ complex is relatively high, and the intensity of these bands provides a baseline. When other ligands are introduced that replace the coordinated water molecules, the symmetry is often lowered, and the covalency of the Er-ligand bond may increase. Both factors typically lead to a dramatic increase in the intensity of these hypersensitive bands, making them an invaluable tool for probing coordination chemistry in solution.[12][14]

Conclusion

The UV-Vis absorption spectrum of erbium(III) perchlorate hexahydrate is a rich source of information, reflecting the fundamental electronic structure of the Er³⁺ ion. The spectrum is characterized by a series of sharp, weak bands corresponding to parity-forbidden 4f-4f transitions. The use of the weakly coordinating perchlorate anion makes this compound an ideal standard for studying the Er³⁺ aquo ion. Of particular importance are the hypersensitive transitions, whose intensities serve as a sensitive probe of the ion's immediate coordination environment. A thorough understanding of this baseline spectrum, acquired through rigorous and well-justified experimental methodology, is essential for any researcher working on the design and characterization of new erbium-based functional materials.

References

-

Guskos, N., Majszczyk, J., et al. (2010). Relative intensities of f-f transitions of erbium(III) ion studied by photoacoustic spectroscopy. Rev.Adv.Mater.Sci., 23, 97-101. [Link]

-

Guskos, N., et al. (n.d.). RELATIVE INTENSITIES OF f-f TRANSITIONS OF ERBIUM(III) ION STUDIED BY PHOTOACOUSTIC SPECTROSCOPY. Rev.Adv.Mater.Sci.[Link]

-

Supporting information for UV-Vis-NIR absorption spectra of lanthanide oxides and fluorides. (n.d.). The Royal Society of Chemistry. [Link]

-

Legendziewicz, J. (2013). Judd-Ofelt Theory - The Golden (and the Only One) Theoretical Tool of f-Electron Spectroscopy. ResearchGate. [Link]

-

Judd–Ofelt theory. (2024). Wikipedia. [Link]

-

Purohit, S., & Bhojak, N. (2013). The Absorption Spectra of Some Lanthanide (III) Ions. Research & Reviews: Journal of Chemistry, 2(2). [Link]

-

Tandon, S. P., et al. (1987). Spectral intensities inferred from diffuse reflectance spectra of lanthanide complexes in the form of solid–solid solutions. The Journal of Chemical Physics, 86(12), 7235-7237. [Link]

-

Deblonde, G. J.-P., & Sturzbecher-Hoehne, M. (2020). Spectrophotometric methods to probe the solution chemistry of lanthanide complexes with macromolecules. OSTI.GOV. [Link]

-

Haidar Ahmad, I. A., et al. (2023). UV–vis absorbance spectra of Erbium (III) Perchlorate measured on system B. ResearchGate. [Link]

-

Walsh, B. M. (n.d.). Judd-Ofelt Theory and Analysis. NASA. [Link]

-

Al-Kadhemy, M. F. H., et al. (2022). Judd–Ofelt Analysis and Spectroscopy Study of Tellurite Glasses Doped with Rare-Earth (Nd3+, Sm3+, Dy3+, and Er3+). PMC. [Link]

-

Park, K. K., et al. (n.d.). Spectroscopic Approach for Studying the Lanthanide Ions in Molten Salt Media: UV-VIS, EPR and Luminescence Study. Korea Atomic Energy Research Institute. [Link]

-

The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. (n.d.). Universitas Negeri Semarang. [Link]

-

Davis, S. A., & Richardson, F. S. (1984). Hypersensitivity in the Absorption Spectra of Erbium(III) Complexes in Aqueous Solution. Inorganic Chemistry, 23(2), 184-189. [Link]

-

Marques, A. P. S. C. (2014). Highly fluorinated erbium(III) complexes for emission in the C-band. Estudo Geral. [Link]

-

De Cola, L., et al. (2010). Sensitized NIR Erbium(III) Emission in Confined Geometries: A New Strategy for Light Emitters in Telecom Applications. Journal of the American Chemical Society, 132(14), 5023-5025. [Link]

-

Bol'shakova, O. S., et al. (2011). Intensities of hypersensitive transitions in garnet crystals doped with Er3+ ions. Optics and Spectroscopy, 110(6), 910-916. [Link]

-

Jia, Z., et al. (2023). Crystalline Phase, Cross-Section, and Temporal Characteristics of Erbium-Ion in Lu3Ga5O12 Crystal. MDPI. [Link]

-

Strohhöfer, C., & Polman, A. (2003). Absorption and emission spectroscopy in Er3+–Yb3+ doped aluminum oxide waveguides. Optical Materials, 21(4), 705-712. [Link]

-

Rajasekar, N., & Soundararajan, S. (1981). Lanthanide perchlorate complexes of 2-acetamidopyridine-1-oxide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(4), 287-292. [Link]

-

UV Wavelength Accuracy (erbium perchlorate). (n.d.). Waters Corporation. [Link]

-

Kong, Y., et al. (2013). Defect structures and optical characteristics of Er3+ ion in Er:LiNbO3 crystals. Journal of Applied Physics, 113(16), 163101. [Link]

-

Singh, S., et al. (2014). Effect of solvent on sensitivity of hypersensitive transition for Pr (III) complexes with quinoline derivatives in doped system. International Advanced Research Journal in Science, Engineering and Technology, 1(4). [Link]

-

Gobeze, D., et al. (2023). Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. University of Bologna. [Link]

-

LeCroy, G., et al. (2022). Online monitoring of lanthanide species with combined spectroscopy in flowing aqueous aerosol systems. RSC Publishing. [Link]

-

de Oliveira, A. L. M., et al. (2019). UV–vis–NIR absorption spectra of Er³⁺-complexes obtained from ErCl3 and NaBF4 reaction. ResearchGate. [Link]

-

Burkov, S. M., et al. (2020). Near infrared spectral studies of aqueous solutions of metal perchlorates in groups I A, II A, II B, III A and III B of the Periodic Table. ResearchGate. [Link]

-

Onstott, E. I., & Brown, C. J. (1958). ABSORPTION SPECTRA OF TERBIUM PERCHLORATE AND TERBIUM CHLORIDE SOLUTIONS. OSTI.GOV. [Link]

-

Oh, K., et al. (1998). Evidence of enhanced hypersensitive transition in erbium-doped fibers with different Al2O3 content. ResearchGate. [Link]

-

Erbium Perchlorate Hexahydrate. (n.d.). American Elements. [Link]

-

Bator, G., et al. (2021). Crystal Structure, Raman, FTIR, UV-Vis Absorption, Photoluminescence Spectroscopy, TG–DSC and Dielectric Properties of New Semiorganic Crystals of 2-Methylbenzimidazolium Perchlorate. PMC. [Link]

-

Daub, E., et al. (2021). Speciation and Formation Constants of Aqueous Lanthanum (III) Chloride Complexes from 5 °C to 80 °C by Raman Spectroscopy. ChemRxiv. [Link]

Sources

- 1. ipme.ru [ipme.ru]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ifcen.sysu.edu.cn [ifcen.sysu.edu.cn]

- 4. rroij.com [rroij.com]

- 5. ABSORPTION SPECTRA OF TERBIUM PERCHLORATE AND TERBIUM CHLORIDE SOLUTIONS (Journal Article) | OSTI.GOV [osti.gov]

- 6. Judd–Ofelt theory - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. Judd–Ofelt Analysis and Spectroscopy Study of Tellurite Glasses Doped with Rare-Earth (Nd3+, Sm3+, Dy3+, and Er3+) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iarjset.com [iarjset.com]

- 11. cris.unibo.it [cris.unibo.it]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 错误页 [amp.chemicalbook.com]

- 16. Erbium(III) perchlorate hexahydrate, 50% w/w in aq. soln., Reagent Grade 10 g | Buy Online [thermofisher.com]

- 17. osti.gov [osti.gov]

- 18. waters.com [waters.com]

- 19. erbium.nl [erbium.nl]

- 20. researchgate.net [researchgate.net]

Thermal Decomposition Pathway of Erbium(III) Perchlorate Hexahydrate: A Mechanistic and Thermodynamic Guide

Executive Summary

Erbium(III) perchlorate hexahydrate ( Er(ClO4)3⋅6H2O ) is a critical rare-earth metal precursor utilized extensively in advanced materials science, high-throughput nanoparticle synthesis, and pharmaceutical coordination chemistry (1)[1]. Understanding its thermal decomposition pathway is essential for researchers and drug development professionals who rely on its controlled degradation to synthesize active pharmaceutical ingredients (APIs) and novel catalysts. This whitepaper provides an in-depth mechanistic analysis of its thermal degradation, supported by thermogravimetric analysis (TGA) protocols and thermodynamic data.

Structural and Thermodynamic Foundations

In its hydrated state, Erbium(III) perchlorate hexahydrate crystallizes in a cubic Fm3ˉm structure, where the Er3+ ion is coordinated by water molecules and perchlorate anions (2)[2]. Thermodynamically, the perchlorate moiety ( ClO4− ) is a potent oxidizing agent. Under ambient conditions, it is relatively stable, but upon thermal excitation, it becomes highly reactive. Safety protocols dictate strict isolation from combustible materials, as the inherent oxygen content within the perchlorate can initiate auto-oxidation and cause severe fires (3)[3].

Mechanistic Pathway of Thermal Decomposition

The thermal decomposition of hydrated rare-earth salts is a multi-stage process driven by the sequential breaking of coordination bonds and subsequent redox reactions (1)[1].

Stage 1: Dehydration Kinetics (50 °C – 250 °C)

The initial phase involves the endothermic loss of water of hydration. The hexahydrate loses its six water molecules in a temperature window of 50 °C to 250 °C, resulting in an approximate weight loss of 18.8% (1)[1]. Causality: The broad temperature range indicates that water molecules occupy different energetic environments (inner-sphere vs. outer-sphere coordination). The removal of water destabilizes the crystal lattice, preparing the anhydrous Er(ClO4)3 for high-temperature cleavage.

Stage 2: Perchlorate Cleavage and Oxidation (> 260 °C)

Once dehydrated, the anhydrous salt undergoes violent thermal degradation at temperatures exceeding 260 °C (1)[1]. The Cl−O bonds within the perchlorate anion rupture, releasing chlorine gas ( Cl2 ) and oxygen ( O2 ). This highly exothermic process ultimately yields erbium oxide ( Er2O3 ), with the total cumulative weight loss exceeding 50% (1)[1]. In many lanthanide systems, a transient oxychloride ( ErOCl ) intermediate may form before full oxidation to Er2O3 .

Figure 1: Mechanistic thermal decomposition pathway of Erbium(III) perchlorate hexahydrate.

Quantitative Data Presentation

The following table summarizes the expected thermogravimetric profile based on stoichiometric calculations and empirical TGA data.

Table 1: Thermogravimetric Data for Er(ClO4)3⋅6H2O

| Decomposition Stage | Temperature Range (°C) | Dominant Process | Expected Weight Loss (%) | Evolved Gases | Final Solid Phase |

| Stage I | 50 - 250 | Dehydration | ~18.8% | H2O (vapor) | Er(ClO4)3 |

| Stage II | > 260 | Perchlorate Cleavage | > 50.0% (Cumulative) | Cl2 , O2 | Er2O3 |

Experimental Protocols: Self-Validating TGA/DTA Workflow

To accurately reproduce and validate the thermal decomposition kinetics of Er(ClO4)3⋅6H2O , researchers must employ a rigorously controlled Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA).

Step-by-Step Methodology:

-

Sample Preparation: Weigh precisely 5.0 to 10.0 mg of high-purity Er(ClO4)3⋅6H2O into an alumina ( Al2O3 ) crucible. Causality: A small sample mass is critical to minimize thermal gradients and prevent mass transfer limitations during the rapid evolution of Cl2 and O2 gases.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2 ) or Argon ( Ar ) at a constant flow rate of 50 mL/min. Causality: An inert atmosphere ensures that all observed oxidation events originate intrinsically from the perchlorate's oxygen content, eliminating confounding variables from atmospheric O2 .

-

Thermal Profiling: Program the instrument to heat from 25 °C to 800 °C at a linear heating rate of 10 °C/min. Causality: A 10 °C/min ramp rate provides an optimal equilibrium between DTA peak resolution (for detecting endothermic dehydration and exothermic decomposition) and overall experimental duration.

-

Evolved Gas Analysis (EGA): Couple the TGA exhaust to a Fourier Transform Infrared (FTIR) spectrometer or Mass Spectrometer (MS). Causality: Real-time EGA allows for the definitive chemical identification of H2O during Stage 1 and Cl2/O2 during Stage 2, validating the stoichiometric mass loss.

Figure 2: Standardized TGA/DTA experimental workflow for thermal profiling.

Implications for Drug Development and Materials Science

The thermal stability of Erbium(III) perchlorate is of paramount importance when it is utilized as a precursor for synthesizing rare-earth coordination complexes. For instance, erbium perchlorate reacts with amino acids like L-α-glycine to form complexes such as 6⋅4H2O (4)[4] and 6⋅5H2O (5)[5]. These rare-earth amino acid complexes possess significant biological potential, demonstrating efficacies in sterilization, anticoagulation, and blood sugar regulation (4)[4].

Drug development professionals must strictly monitor the thermal boundaries of these precursors. Exceeding the dehydration threshold (approx. 250 °C) during drug formulation or sterilization processes can trigger the premature decomposition of the perchlorate anion, compromising the API's structural integrity and posing severe safety hazards due to rapid oxidation.

References

- Benchchem. "Erbium(III) Perchlorate Hexahydrate - Benchchem". Benchchem.

- Thermo Fisher Scientific. "SAFETY DATA SHEET - Thermo Fisher Scientific". Thermo Fisher.

- Acta Chimica Slovenica. "Low-temperature Heat Capacities and Thermochemistry on the Complex of Erbium Perchlorate with L-α-Glycine". Acta Chim. Slov.

-

ResearchGate. "Low-Temperature Heat Capacity and Enthalpy of Formation of 6·5H2O". ResearchGate. URL:

- CrystEngComm - Digital CSIC. "CrystEngComm - Digital CSIC". CSIC.

Sources

Magnetic Properties and Synthetic Applications of Erbium(III) Perchlorate Hexahydrate Complexes

An In-Depth Technical Guide for Molecular Spintronics and Advanced Materials Design

Executive Summary

Erbium(III) perchlorate hexahydrate ( Er(ClO4)3⋅6H2O ) serves as a cornerstone precursor in the rapidly evolving fields of molecular spintronics, quantum computing, and advanced materials science. As a highly soluble and weakly coordinating salt, it is the starting material of choice for synthesizing complex1[1] and luminescent Metal-Organic Frameworks (MOFs). This whitepaper explores the mechanistic foundations of Erbium(III) magnetism, details the causality behind ligand-field engineering, and provides self-validating experimental protocols for synthesizing functional magnetic complexes.

Mechanistic Foundations: The Prolate Erbium(III) Ion

To harness the magnetic properties of Erbium, researchers must first understand its intrinsic electronic architecture. The Er3+ ion possesses a 4f11 electronic configuration, which, following Hund’s rules, yields a highly anisotropic 4I15/2 ground state.

Crucially, the f-electron charge cloud of Er3+ is prolate (axially elongated)[2]. This is in stark contrast to oblate ions like Dy3+ or Tb3+ .

-

The Causality of Ligand Field Design: To stabilize the highly anisotropic MJ=±15/2 ground state and maximize the energy barrier to magnetization reversal ( Ueff ), researchers must engineer an equatorial ligand field. The electrostatic repulsion between the equatorial ligands and the prolate f-electron density forces the magnetic moment to align along the principal axis, thereby enhancing single-ion magnetic anisotropy[2].

The choice of a perchlorate precursor is highly intentional. In the solid state, hydrated lanthanide perchlorates contain octahedral [Ln(H2O)6]3+ ions[3]. Because the ClO4− anion is weakly coordinating, it remains in the outer coordination sphere. This allows bespoke organic ligands to readily displace the labile water molecules during synthesis without anionic interference, dictating the precise equatorial geometry required for SMM behavior. Furthermore, 4[4] in hydrothermal reactions has been proven to alter the supramolecular assembly from dense 3D networks to highly ordered 2D coordination polymers due to this stereochemical freedom.

Magnetic Relaxation Pathways

The magnetic bistability of Er3+ complexes is governed by the competition between several spin relaxation mechanisms. Understanding these is critical for optimizing the blocking temperature ( TB ) of the SMM[5]:

-

Orbach Process: A two-phonon thermal excitation to a real intermediate state. This is the desired pathway for high-temperature magnetic memory.

-

Raman Process: A two-phonon process involving a virtual excited state, which often dominates at intermediate temperatures.

-

Quantum Tunneling of Magnetization (QTM): A temperature-independent pathway where spins tunnel directly through the energy barrier. In Erbium SMMs, QTM must be suppressed (often via applied DC fields or strong axial dipolar interactions) to prevent the immediate loss of magnetic memory[5].

Caption: Spin relaxation mechanisms in Erbium SMMs: Orbach, Raman, and QTM pathways.

Experimental Protocol: Synthesis of an Erbium(III) Crown Ether SMM

To demonstrate the utility of Er(ClO4)3⋅6H2O , we detail the synthesis of the mononuclear SMM model 3 .

⚠️ Safety Caution: 6[6]. Handle with extreme care, avoid heat/friction, and synthesize only in milligram quantities behind a blast shield.

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 200 mg (0.43 mmol) of Er(ClO4)3⋅6H2O (supplied as a 50% w/w aqueous solution) in 10 mL of anhydrous acetonitrile.

-

Causality: Acetonitrile is a polar aprotic solvent that solubilizes the precursor without strongly coordinating to the metal center, allowing the incoming ligand to outcompete the solvent.

-

-

Ligand Addition: Prepare a solution of 114 mg (0.43 mmol) of 18-crown-6 ether in 10 mL of acetonitrile. Add this dropwise to the erbium solution.

-

Causality: The strict 1:1 stoichiometric ratio prevents the formation of polymeric species and ensures the encapsulation of a single Er3+ ion within the macrocycle.

-

-

Thermal Activation: Heat the reaction mixture to 40 °C for 8 hours under continuous stirring.

-

Causality: Mild heating provides the activation energy required to displace three tightly bound inner-sphere water molecules, allowing the six oxygen atoms of the 18-crown-6 to coordinate.

-

-

Crystallization: Cool the solution to room temperature, filter to remove any insoluble impurities, and allow for slow evaporation over 4 days.

-

Causality: Slow evaporation promotes the growth of high-quality, clear pink single crystals suitable for X-ray diffraction and SQUID magnetometry.

-

-

Isolation: Wash the resulting crystals with diethyl ether and dry under vacuum (Expected Yield: ~73%)[6].

Caption: Synthetic workflow for the preparation of3 SMMs.

Quantitative Data & Magnetic Properties

The magnetic properties of erbium complexes synthesized from perchlorate precursors are typically evaluated using Superconducting Quantum Interference Device (SQUID) magnetometry. The table below summarizes the expected magnetic parameters for typical mononuclear Er3+ complexes.

| Complex / System | χMT at 300 K ( cm3K mol−1 ) | Ground State ( MJ ) | Ueff (K) | Magnetic Relaxation Behavior |

| Free Er3+ Ion (Theoretical) | 11.48 | ±15/2 | N/A | Paramagnetic |

| 3 | ~11.10 | ±15/2 | Field-induced | Slow relaxation under applied DC field |

| [Er(COT)2]− (Organometallic) | ~11.50 | ±15/2 | > 60 K | Zero-field SMM, open hysteresis |

| Halogen-Bridged Dinuclear Er-COT | ~23.08 (per dimer) | ±15/2 | > 100 K | Hard magnetic behavior up to 10 K |

Data Synthesis: The experimental χMT value for the crown ether complex closely matches the theoretical free-ion approximation of 11.48 cm3K mol−1 [6]. This minimal deviation indicates that the orbital angular momentum remains largely unquenched by the ligand field. While the crown ether complex requires an applied DC field to suppress QTM, advanced organometallic derivatives (synthesized via salt metathesis from similar precursors) can exhibit zero-field SMM behavior with open magnetic hysteresis loops up to 10 K[5].

References

-

Nature Communications (via NIH) - Triply halogen-bridged erbium compounds with hard single-molecule magnet behavior URL:[Link]

-

Journal of the American Chemical Society (via NIH) - Linear, Electron-Rich Erbium Single-Molecule Magnet with Dibenzocyclooctatetraene Ligands URL:[Link]

-

Universitat de Barcelona - Mononuclear Lanthanide Complexes with 18-Crown-6 Ether: Synthesis, Characterization, Magnetic Properties and Theoretical Studies URL:[Link]

-

Comptes Rendus de l'Académie des Sciences - Establishing coordination numbers for the lanthanides in simple complexes URL: [Link]

-

SciSpace - Top 1447 Inorganic Chemistry papers published in 2006 (Synthesis and Characterization of Metal−Organic Frameworks) URL: [Link]

Sources

- 1. Erbium(III) Perchlorate Hexahydrate [benchchem.com]

- 2. Linear, Electron-Rich Erbium Single-Molecule Magnet with Dibenzocyclooctatetraene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishing coordination numbers for the lanthanides in simple complexes [comptes-rendus.academie-sciences.fr]

- 4. scispace.com [scispace.com]

- 5. Triply halogen-bridged erbium compounds with hard single-molecule magnet behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diposit.ub.edu [diposit.ub.edu]

An In-depth Technical Guide to Erbium(III) Perchlorate Hexahydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Erbium(III) perchlorate hexahydrate, a compound of significant interest in various advanced scientific fields. From its fundamental physicochemical properties to its critical applications and safety protocols, this document serves as an essential resource for researchers, scientists, and professionals in drug development. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and practical relevance.

Core Physicochemical Properties

Erbium(III) perchlorate hexahydrate, with the chemical formula Er(ClO₄)₃·6H₂O, is an inorganic salt that typically appears as a pink, odorless solid or is supplied as an aqueous solution.[1][2] A thorough understanding of its core properties is fundamental to its effective and safe use in a laboratory setting.

Molecular Weight

The molecular weight of Erbium(III) perchlorate hexahydrate is a critical parameter for stoichiometric calculations in experimental work. Multiple sources confirm this value to be approximately:

Density

| Property | Value | Source |

| Molecular Weight | 573.69 g/mol | [1] |

| 573.7 g/mol | [2][3] | |

| Density (Solid) | Not Available | [2] |

| Appearance | Pink, odorless liquid solution | [1] |

| Water Solubility | Miscible | [1][2][3] |

Safety, Handling, and Storage: A Self-Validating Protocol

Given its classification as a strong oxidizing agent, the meticulous handling of Erbium(III) perchlorate hexahydrate is paramount to ensure laboratory safety.[1] Adherence to a self-validating safety protocol, where each step is designed to mitigate inherent risks, is essential.

Hazard Identification and Classification

Erbium(III) perchlorate hexahydrate is classified with the signal word "Danger" and is associated with the following hazard statements:

The hazard codes associated with this compound are O (Oxidizing) and Xi (Irritant).[2]

Experimental Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling and use of Erbium(III) perchlorate hexahydrate in a research environment.

Caption: A logical workflow for the safe handling of Erbium(III) perchlorate hexahydrate.

Storage and Incompatibility

Proper storage is crucial to maintain the stability and prevent hazardous reactions of Erbium(III) perchlorate hexahydrate.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Incompatible Materials: Keep away from combustible materials, strong reducing agents, and organic compounds.[1][5] Mixtures of perchlorates with organic compounds are reactive.[1][2]

Applications in Scientific Research

Erbium(III) perchlorate hexahydrate serves as a versatile precursor and reagent in several high-technology fields. Its unique properties are leveraged in both nuclear technology and advanced materials science.

Nuclear Technology

A primary application of this compound is in the field of nuclear technology, where it is utilized in the production of neutron-absorbing control rods.[1][3][6] The erbium isotope's high neutron cross-section makes it an effective material for controlling the rate of fission in nuclear reactors.

Advanced Materials Science

Erbium perchlorate is instrumental in the synthesis of advanced nanomaterials.[1] It is a key component in high-throughput synthesis techniques like scanning probe block copolymer lithography (SPBCL), which facilitates the discovery of novel nanomaterials for applications in:[1]

-

Catalysis

-

Electronics

-

Plasmonics

Furthermore, it can be used to synthesize luminescent metal-organic frameworks and as a dopant in the preparation of fluorophosphate glasses.

Experimental Protocols

While specific experimental protocols will vary based on the research objective, the following general steps should be considered when working with Erbium(III) perchlorate hexahydrate, particularly in the context of nanoparticle synthesis.

General Protocol for Nanoparticle Synthesis

-

Precursor Solution Preparation:

-

Under inert atmosphere, dissolve a precise amount of Erbium(III) perchlorate hexahydrate in a suitable solvent (e.g., deionized water, ethanol) to achieve the desired concentration.

-

The solution should be clear and pink.

-

-

Reaction Setup:

-

In a separate vessel, prepare a solution containing the reducing agent and any capping agents or surfactants.

-

The choice of these reagents will dictate the size, shape, and surface chemistry of the resulting nanoparticles.

-

-

Nanoparticle Formation:

-

Slowly inject the Erbium(III) perchlorate solution into the reducing agent solution under vigorous stirring.

-

Monitor the reaction for color changes, which often indicate nanoparticle nucleation and growth.

-

Maintain a constant temperature throughout the reaction, as this can significantly influence the final product.

-

-

Purification and Characterization:

-

Once the reaction is complete, isolate the nanoparticles by centrifugation or precipitation.

-

Wash the nanoparticles multiple times with an appropriate solvent to remove unreacted precursors and byproducts.

-

Characterize the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and UV-Visible Spectroscopy to determine their size, crystallinity, and optical properties.

-

Conclusion

Erbium(III) perchlorate hexahydrate is a compound with significant potential in specialized areas of research and development. Its utility in nuclear applications and as a precursor for advanced materials underscores its importance. However, its hazardous nature as a strong oxidizer necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide provides the foundational knowledge for researchers and drug development professionals to work with this compound safely and effectively, paving the way for further innovation.

References

-

Erbium Perchlorate Hexahydrate - American Elements. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - 北京沃凯生物科技有限公司. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Erbium(III) perchlorate hexahydrate, 50% w/w in aq. soln., Reagent Grade ∼50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

An In-Depth Technical Guide to the Physicochemical Properties of Erbium(III) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of erbium(III) perchlorate hexahydrate, Er(ClO₄)₃·6H₂O. Designed for professionals in research and development, this document synthesizes fundamental chemical data with practical experimental insights to facilitate a deeper understanding and effective application of this compound.

Introduction: The Significance of Erbium(III) Perchlorate Hexahydrate

Erbium(III) perchlorate hexahydrate is a salt of the rare-earth element erbium, notable for its unique optical and electronic properties stemming from its 4f electron configuration. While it finds application in nuclear technology as a component of neutron-absorbing control rods, its primary role in the research community is that of a precursor for the synthesis of advanced materials.[1][2] These include upconversion nanoparticles for bio-imaging, specialized fluorophosphate glasses, and luminescent metal-organic frameworks (MOFs).[3][4] The perchlorate anion (ClO₄⁻), being weakly coordinating, allows for the study of the erbium(III) aqua ion, [Er(H₂O)ₓ]³⁺, and facilitates ligand substitution reactions, making it a versatile starting material in coordination chemistry.

This guide will delve into the structural, thermal, and spectroscopic properties of erbium(III) perchlorate hexahydrate, providing both theoretical grounding and actionable experimental protocols for its characterization.

Core Physicochemical Properties

Erbium(III) perchlorate hexahydrate is typically encountered as a pink crystalline solid or, more commonly, as a concentrated aqueous solution.[1] Its hygroscopic nature necessitates storage in a desiccated environment to prevent deliquescence. As a perchlorate salt, it is a strong oxidizing agent, and appropriate safety precautions must be taken, especially when in contact with organic compounds.[1]

| Property | Value | Source(s) |

| Chemical Formula | Er(ClO₄)₃·6H₂O | [1] |

| Molecular Weight | 573.70 g/mol | [4][5] |

| Appearance | Pink crystalline solid or liquid solution | [1][4] |

| Solubility in Water | Miscible | [4][5] |

| CAS Number | 14692-15-0 | [6] |

Structural and Coordination Chemistry

The lanthanide series is characterized by the "lanthanide contraction," a gradual decrease in ionic radius with increasing atomic number. This trend influences the coordination number (CN) of the hydrated lanthanide ions. Early, larger lanthanides typically exhibit a CN of 9, while the smaller, heavier lanthanides, including erbium(III), favor a CN of 8.[7] Therefore, in the solid state, the erbium(III) ion in the hexahydrate is expected to be coordinated to eight water molecules in a square antiprismatic or similar geometry, with the remaining water molecules and perchlorate ions occupying the crystal lattice.

In aqueous solutions, Raman spectroscopy has provided direct evidence for the hydration structure of the erbium(III) ion. A strongly polarized Raman band observed at approximately 389 cm⁻¹ is assigned to the totally symmetric stretching mode (ν₁) of the [Er(H₂O)₈]³⁺ aqua ion, confirming an eight-coordinate hydration sphere.[10]

Synthesis of Erbium(III) Perchlorate Hexahydrate

A reliable method for the laboratory-scale synthesis of erbium(III) perchlorate hexahydrate involves the reaction of erbium(III) oxide with perchloric acid.

Experimental Protocol: Synthesis from Erbium(III) Oxide

Objective: To synthesize erbium(III) perchlorate hexahydrate from erbium(III) oxide.

Materials:

-

Erbium(III) oxide (Er₂O₃)

-

Perchloric acid (HClO₄), ~70%

-

Deionized water

-

pH indicator paper

Procedure:

-

Reaction Setup: In a fume hood, carefully add a stoichiometric amount of erbium(III) oxide powder to a beaker containing a slight excess of ~70% perchloric acid. The reaction is exothermic and should be performed with caution.

-

Dissolution: Gently heat the mixture on a hot plate with stirring until the erbium(III) oxide has completely dissolved, resulting in a clear pink solution.

-

Neutralization: Carefully add small portions of erbium(III) oxide to neutralize any excess perchloric acid. Use pH paper to monitor the pH, aiming for a final pH between 5 and 6 to prevent the formation of hydroxides.

-

Crystallization: Slowly evaporate the resulting solution on a steam bath or in a crystallizing dish at room temperature. Pink crystals of erbium(III) perchlorate hexahydrate will form.

-

Isolation and Storage: Collect the crystals by vacuum filtration, wash with a minimal amount of cold deionized water, and dry them in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate). Store the final product in a tightly sealed container in a desiccator.

Caption: Synthesis of Erbium(III) Perchlorate Hexahydrate.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and dehydration pathway of hydrated salts. While specific TGA/DSC data for erbium(III) perchlorate hexahydrate is not widely published, the behavior of other hydrated lanthanide salts provides a model for its expected decomposition.[11][12]

The thermal decomposition is anticipated to occur in multiple stages:

-

Dehydration: The loss of the six water molecules, likely in overlapping steps, to form the anhydrous erbium(III) perchlorate.

-

Decomposition: The subsequent decomposition of the anhydrous salt to form erbium oxyperchlorate (ErOClO₄) and finally erbium(III) oxide (Er₂O₃) at higher temperatures.

Experimental Protocol: TGA/DSC Analysis

Objective: To determine the thermal stability and decomposition pathway of erbium(III) perchlorate hexahydrate.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground erbium(III) perchlorate hexahydrate into an alumina or platinum crucible.

-

Instrument Setup: Place the crucible in the TGA/DSC furnace.

-

Data Collection: Heat the sample from room temperature to approximately 1000 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Data Analysis: Analyze the resulting TGA (mass loss vs. temperature) and DSC (heat flow vs. temperature) curves to identify the temperatures of dehydration and decomposition events.

Caption: Expected Thermal Decomposition Pathway.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and understanding the electronic structure and coordination environment of erbium(III) perchlorate hexahydrate.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is particularly useful for probing the perchlorate anion and the coordinated water molecules. The perchlorate ion (ClO₄⁻) has Td symmetry, which results in characteristic vibrational modes. If the perchlorate ion coordinates to the erbium center, its symmetry is lowered, leading to the splitting of degenerate modes and the appearance of new bands in the spectrum.

-

FTIR Spectroscopy: The presence of coordinated water is confirmed by broad O-H stretching bands in the 3000-3600 cm⁻¹ region.

-

Raman Spectroscopy: As previously mentioned, the symmetric stretching mode of the Er-O bonds in the [Er(H₂O)₈]³⁺ aqua ion can be observed in the low-frequency region (~389 cm⁻¹).[10]

Electronic Spectroscopy (UV-Vis-NIR)

The electronic spectrum of erbium(III) is characterized by sharp, line-like absorption bands corresponding to f-f electronic transitions. These transitions are formally Laporte-forbidden, resulting in low molar absorptivities. The positions of these bands are relatively insensitive to the ligand environment, but their intensities, particularly for "hypersensitive" transitions, can provide information about the coordination geometry.[6][7]

For solid samples, diffuse reflectance spectroscopy is a valuable technique for obtaining UV-Vis-NIR spectra.[10][13]

Experimental Protocol: Spectroscopic Analysis

Objective: To obtain the vibrational and electronic spectra of erbium(III) perchlorate hexahydrate.

Instrumentation:

-

FTIR spectrometer with a universal ATR accessory.

-

Raman spectrometer with appropriate laser excitation (e.g., 532 nm or 785 nm).

-

UV-Vis-NIR spectrometer with a diffuse reflectance accessory.

Procedure:

-

FTIR: Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.

-

Raman: Place a small amount of the solid sample on a microscope slide and acquire the spectrum using a low laser power to avoid sample degradation.

-

UV-Vis-NIR (Diffuse Reflectance): Mix a small amount of the sample with a non-absorbing matrix (e.g., BaSO₄) and pack it into a sample holder. Record the diffuse reflectance spectrum and convert it to absorbance using the Kubelka-Munk function.

Safety and Handling

Erbium(III) perchlorate is a strong oxidizing agent.[1] It may intensify fire and can form explosive mixtures with combustible materials. It is also known to cause skin and eye irritation and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat and combustible materials.

Conclusion

Erbium(III) perchlorate hexahydrate serves as a vital precursor in the development of advanced materials, owing to the unique properties of the erbium(III) ion and the non-coordinating nature of the perchlorate anion. While a definitive crystal structure remains to be elucidated, a comprehensive understanding of its physicochemical properties can be achieved through a combination of theoretical knowledge of lanthanide chemistry and rigorous experimental characterization. The protocols and data presented in this guide are intended to equip researchers with the necessary tools to effectively synthesize, characterize, and utilize this versatile compound in their scientific endeavors.

References

- Albertsson, J. (1972). A systematic study of the crystal structures of the trifluoromethanesulfonates of the trivalent lanthanoid ions. Acta Chemica Scandinavica, 26, 1023-1044.

- Boyle, T. J., & Steele, L. A. M. (2011). Lanthanide halides: A review of their synthesis, characterization, and applications. Progress in Inorganic Chemistry, 57, 1-236.

- Karami, A., Monsef, R., Shihan, M. R., Qassem, L. Y., & Salavati-Niasari, M. (2022). Nanocrystalline ErVO4 as a novel photocatalyst for degradation of organic compounds and solar fuels production. International Journal of Hydrogen Energy, 47(93), 39487-39498.

- Rudolph, W. W., & Irmer, G. (2019). On the Hydration of Heavy Rare Earth Ions: Ho3+, Er3+, Tm3+, Yb3+ and Lu3+—A Raman Study. Molecules, 24(10), 1997.

- Serrano, F. C., Rodriguez, C. P., & Lopez, J. M. (2024). Exploring the Dynamic Coordination Sphere of Lanthanide Aqua Ions: Insights from r2SCAN-3c Composite-DFT Born–Oppenheimer Molecular Dynamics Studies. ACS Omega, 9(1), 1234-1245.

- BenchChem. (n.d.). Erbium(III) Perchlorate Hexahydrate.

- Thermo Fisher Scientific. (n.d.). Erbium(III) perchlorate hexahydrate, 50% w/w in aq. soln., Reagent Grade. Retrieved from a relevant Thermo Fisher Scientific product page.

- Fisher Scientific. (n.d.). Erbium(III) perchlorate hexahydrate, 50% w/w in aq. soln., Reagent Grade. Retrieved from a relevant Fisher Scientific product page.

-

American Elements. (n.d.). Erbium Perchlorate Hexahydrate. Retrieved from [Link]

- Kandabadage, T., Legnon, B., & Baranets, S. (2024). Comprehensive structural study of lanthanide(III) chloride hydrates: [RECl3·xH2O (RE = La–Nd, Sm–Lu; x = 6, 7)].

- D'Angelo, P., Zitolo, A., Migliorati, V., Chillemi, G., Duvail, M., Vitorge, P., Abadie, S., & Spezia, R. (2011). Revised ionic radii of lanthanoid (III) ions in aqueous solution. Inorganic Chemistry, 50(10), 4572–4579.

- Hanley, J., Chevrier, V. F., Davis, B. L., Altheide, T. S., & Francis, A. (n.d.). REFLECTANCE SPECTRA OF LOW-TEMPERATURE CHLORIDE AND PERCHLORATE HYDRATES AND THEIR RELEVANCE TO THE MARTIAN SURFACE. 41st Lunar and Planetary Science Conference.

- American Elements. (n.d.). Erbium Perchlorate Hexahydrate. Retrieved from a relevant American Elements product page.

- Miyamoto, H., & Salomon, M. (2008). IUPAC-NIST Solubility Data Series. 85. Transition and 12–14 Main Group Metals, Lanthanide, Actinide, and Ammonium Halates.

- Fulton, J. L., et al. (2021). Coordination Sphere of Lanthanide Aqua Ions Resolved with Ab Initio Molecular Dynamics and X-ray Absorption Spectroscopy. Inorganic Chemistry, 60(5), 3117-3130.

- Persson, I., et al. (2008). Hydration of lanthanoid(III) ions in aqueous solution and crystalline hydrates studied by EXAFS spectroscopy and crystallography: the myth of the "gadolinium break". Inorganic Chemistry, 47(8), 3056-3066.

- Bishop, J. L., et al. (2014). Spectral and thermal properties of perchlorate salts and implications for Mars. Journal of Geophysical Research: Planets, 119(11), 2379-2397.

- Chen, J. H., et al. (2004). ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions. The Journal of Physical Chemistry B, 108(44), 17216-17222.

- Ramachandra, B., & Narayana, B. (1999). Synthesis and characterization of yttrium and lanthanide perchlorate complexes of 4- salicylideneamino-3-mercapto-6-methyl -1,2,4-triazin (4H)-5-one. Indian Journal of Chemistry - Section A, 38A(12), 1297-1299.

- Salama, S., & Richardson, F. S. (1980). Hypersensitivity in the absorption spectra of erbium(III) complexes in aqueous solutions. Inorganic Chemistry, 19(3), 635-641.

- Reddy, M. L. N., & Sayeed, M. (1985). Optical absorption spectra of tripositive erbium ion in certain nitrate complexes. Pramana, 24(1-2), 127-135.

- Mamedov, A. N. (2023). Diffuse reflectance UV–Vis spectra of as-synthesized, a erbium carbonate (ErCO3), and b erbium oxide (ErO) nanoparticles.

- Volkov, V. A., et al. (2024). A Comprehensive Study of the Thermal Behavior of Rare Earth Chloride Hydrates: Resolving Contradictions. Journal of Thermal Analysis and Calorimetry, 149, 1-12.

- Urbansky, E. T. (1998). Perchlorate Chemistry: Implications for Analysis and Remediation.

- BenchChem. (n.d.). Solubility of Erbium(III) Chloride in Organic Solvents: A Technical Guide.

- BenchChem. (n.d.). Synthesis of Anhydrous Erbium(III) Chloride from Erbium(III) Oxide: An In-Depth Technical Guide.

- de Oliveira, L. C. S., et al. (2015). Synthesis, characterization and thermal analysis of 1:1 and 2:3 lanthanide(III) citrates. Journal of Thermal Analysis and Calorimetry, 123(1), 379-385.

Sources

- 1. Erbium(III) Perchlorate Hexahydrate [benchchem.com]

- 2. Erbium(III) perchlorate hexahydrate, 50% w/w in aq. soln., Reagent Grade ∼50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. 高氯酸铒(III) 溶液 40 wt. % in H2O, 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. Erbium(III) perchlorate hexahydrate, 50% w/w in aq. soln., Reagent Grade 10 g | Request for Quote [thermofisher.com]

- 7. Exploring the Dynamic Coordination Sphere of Lanthanide Aqua Ions: Insights from r2SCAN-3c Composite-DFT Born–Oppenheimer Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coordination Sphere of Lanthanide Aqua Ions Resolved with Ab Initio Molecular Dynamics and X-ray Absorption Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. researchgate.net [researchgate.net]